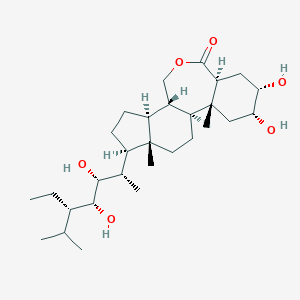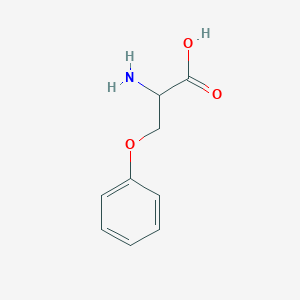
Acide 2-amino-3-phénoxypropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenoxypropanoic acid, also known as 3-phenoxyalanine, is a compound with the molecular weight of 181.19 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-phenoxypropanoic acid is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) .Physical And Chemical Properties Analysis
2-Amino-3-phenoxypropanoic acid is an off-white solid . Its molecular weight is 181.19 , and its linear formula is C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) .Mécanisme D'action
The mechanism of action of 2-Amino-3-phenoxypropanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme phenylalanine hydroxylase, which is responsible for the conversion of phenylalanine to tyrosine. By inhibiting this enzyme, 2-Amino-3-phenoxypropanoic acid can prevent the formation of tyrosine, which is a precursor to important neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-3-phenoxypropanoic acid are not well understood. However, it is believed to have a variety of effects on the central nervous system, including the regulation of neurotransmitter levels and the modulation of neuronal activity. Additionally, it may have effects on other biological systems, such as the immune system and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-3-phenoxypropanoic acid in lab experiments is its versatility as a building block for peptide synthesis. Additionally, its ability to inhibit phenylalanine hydroxylase makes it a useful tool for studying the regulation of neurotransmitter levels. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 2-Amino-3-phenoxypropanoic acid. One area of interest is the development of new peptide-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-3-phenoxypropanoic acid and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 2-Amino-3-phenoxypropanoic acid can be achieved through a variety of methods, including the reaction of phenol with chloroacetic acid, followed by the addition of ammonia. Another method involves the reaction of phenol with chloroacetyl chloride, followed by the addition of ammonia. Both methods result in the formation of 2-Amino-3-phenoxypropanoic acid.
Applications De Recherche Scientifique
Modification Structurale des Produits Naturels
Acide 2-amino-3-phénoxypropanoïque : est utilisé dans la modification structurelle des produits naturels. En introduisant des acides aminés dans les produits naturels, les chercheurs visent à améliorer la solubilité, à augmenter l'activité et à minimiser les effets indésirables. Par exemple, des dérivés d'acides aminés ont été synthétisés pour modifier les ginsénosides, ce qui a donné des dérivés présentant une activité accrue contre les lignées cellulaires tumorales humaines .
Synthèse et Conception de Médicaments
La structure du composé, qui comprend un groupe amino (-NH2), un groupe acide carboxylique (-COOH) et une chaîne latérale unique, en fait un élément de construction précieux dans la synthèse de médicaments. Ses activités pharmacologiques sont vastes, ce qui en fait un candidat polyvalent pour la création de nouveaux agents thérapeutiques .
Améliorer la Saveur et la Nutrition des Aliments
Dans l'industrie alimentaire, les acides aminés comme This compound peuvent être utilisés pour améliorer la saveur des produits alimentaires et améliorer leur valeur nutritionnelle. Ils servent de précurseurs pour les édulcorants et les exhausteurs de goût .
Industrie Médicale et de la Santé
Les acides aminés sont largement utilisés dans les industries médicale et de la santé en raison de leurs activités pharmacologiques. Ils ont montré un potentiel dans les effets antitumoraux, anti-VIH et anti-fatigue, et peuvent être utilisés dans le traitement des maladies chroniques du foie .
Science des Matériaux
La structure chimique unique de This compound le rend approprié pour des applications en science des matériaux, en particulier dans le développement de biomatériaux qui interagissent avec les tissus vivants .
Recherche Clinique
La recherche clinique en cours explore les utilisations thérapeutiques des acides aminés, y compris This compound. Ils jouent un rôle crucial dans la synthèse des protéines et comme précurseurs dans la formation de molécules de métabolisme secondaire, qui sont essentielles à diverses fonctions corporelles .
Propriétés
IUPAC Name |
2-amino-3-phenoxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDLDSXPJLCFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



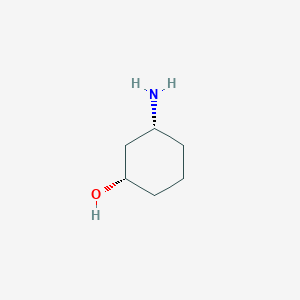


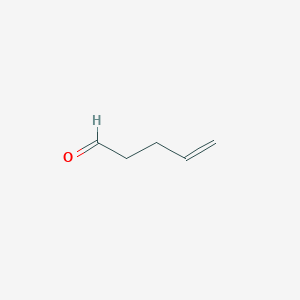
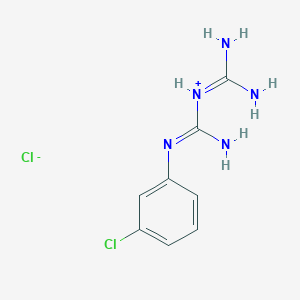


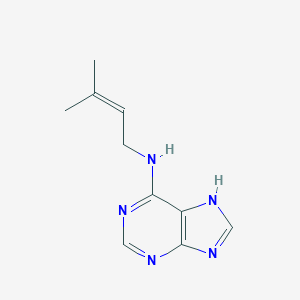
![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
